molecular formula C13H16INO2 B3373190 1-Boc-4-iodo-2,3-dihydro-1H-indole CAS No. 954239-31-7

1-Boc-4-iodo-2,3-dihydro-1H-indole

Cat. No. B3373190
CAS RN: 954239-31-7
M. Wt: 345.18 g/mol
InChI Key: VWNJAQBXXRWYCO-UHFFFAOYSA-N
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Description

1-Boc-4-iodo-2,3-dihydro-1H-indole is a chemical compound with the formula C13H16InO2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . The compound plays a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis is ongoing .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-iodo-2,3-dihydro-1H-indole is represented by the formula C13H16InO2 . The molecular weight of this compound is 345.1794 .


Chemical Reactions Analysis

1-Boc-4-iodo-2,3-dihydro-1H-indole can be used as a reactant in preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It can also be used in the preparation of allyl- and arylindolines , and in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .


Physical And Chemical Properties Analysis

1-Boc-4-iodo-2,3-dihydro-1H-indole is a compound with a molecular weight of 345.1794 . The purity of this compound is not specified in the retrieved sources.

properties

IUPAC Name

tert-butyl 4-iodo-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNJAQBXXRWYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-iodo-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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